molecular formula C14H11IN2O3 B3682854 4-iodo-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 425625-28-1

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B3682854
CAS No.: 425625-28-1
M. Wt: 382.15 g/mol
InChI Key: PGRSOEVSWZBIDO-UHFFFAOYSA-N
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Description

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-methyl-5-nitrophenyl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the following steps:

    Iodination: The precursor compound, such as 2-methyl-5-nitroaniline, is iodinated using iodine and an oxidizing agent like sodium iodate in an acidic medium.

    Amide Formation: The iodinated intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 4-iodo-N-(2-methyl-5-aminophenyl)benzamide.

    Oxidation: Formation of 4-iodo-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N-(2-methylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-iodo-N-(2-nitrophenyl)benzamide: Lacks the methyl group, which may affect its steric and electronic properties.

    4-iodo-N-(2-methyl-5-nitrophenyl)acetamide: Has an acetamide group instead of a benzamide group, which may influence its chemical behavior and applications.

Uniqueness

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The iodine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-iodo-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSOEVSWZBIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265441
Record name 4-Iodo-N-(2-methyl-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425625-28-1
Record name 4-Iodo-N-(2-methyl-5-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425625-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N-(2-methyl-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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